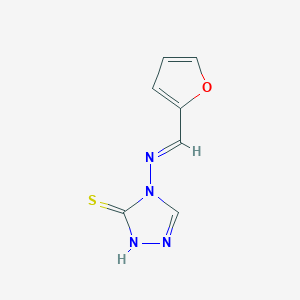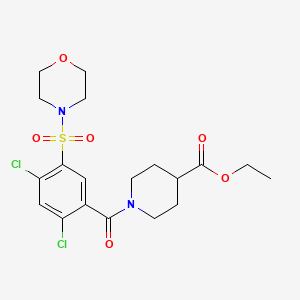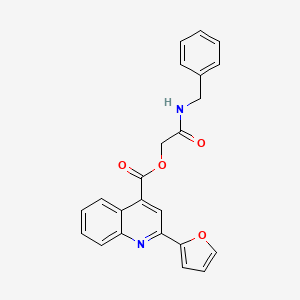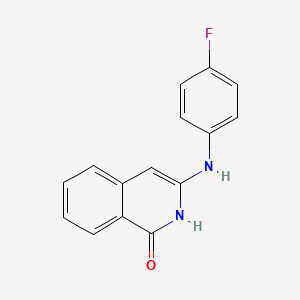
4-((Furan-2-ylmethylene)amino)-2,4-dihydro-3H-1,2,4-triazole-3-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of WAY-358798 involves the reaction of 4-amino-3-mercapto-1,2,4-triazole with 2-furylmethyleneamine under specific conditions . The reaction typically occurs in a solvent such as ethanol or methanol at a temperature range of 60-80°C . The product is then purified using techniques like recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
Industrial production of WAY-358798 follows similar synthetic routes but on a larger scale. The process involves the use of reactors and continuous flow systems to ensure consistent quality and yield. The reaction conditions are optimized to maximize efficiency and minimize waste .
Chemical Reactions Analysis
Types of Reactions
WAY-358798 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like or .
Reduction: Reduction reactions can be carried out using reducing agents such as or .
Substitution: WAY-358798 can undergo substitution reactions where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in ethanol.
Substitution: Halogenated solvents like chloroform or dichloromethane .
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of thiols or amines.
Substitution: Formation of various substituted triazoles.
Scientific Research Applications
WAY-358798 is widely used in scientific research due to its potential antitumor properties. It is studied for its effects on various cancer cell lines and its ability to inhibit tumor growth . Additionally, it is used in:
Chemistry: As a reagent in organic synthesis.
Biology: To study cellular mechanisms and pathways.
Medicine: As a potential therapeutic agent for cancer treatment.
Industry: In the development of new pharmaceuticals and chemical products.
Mechanism of Action
WAY-358798 exerts its effects by targeting specific molecular pathways involved in cell proliferation and apoptosis. It inhibits the activity of certain enzymes and proteins that are crucial for tumor growth and survival . The compound interacts with DNA and RNA synthesis pathways, leading to the inhibition of cancer cell replication .
Comparison with Similar Compounds
Similar Compounds
WAY-100635: A selective serotonin receptor antagonist.
WAY-267464: An oxytocin receptor agonist.
WAY-181187: A dopamine receptor antagonist.
Uniqueness
WAY-358798 is unique due to its specific antitumor properties and its ability to target multiple pathways involved in cancer cell growth. Unlike other similar compounds, it has a broader spectrum of activity and can be used in various research applications .
Properties
Molecular Formula |
C7H6N4OS |
|---|---|
Molecular Weight |
194.22 g/mol |
IUPAC Name |
4-[(E)-furan-2-ylmethylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C7H6N4OS/c13-7-10-8-5-11(7)9-4-6-2-1-3-12-6/h1-5H,(H,10,13)/b9-4+ |
InChI Key |
HCOVGQWJYXPDFK-RUDMXATFSA-N |
Isomeric SMILES |
C1=COC(=C1)/C=N/N2C=NNC2=S |
Canonical SMILES |
C1=COC(=C1)C=NN2C=NNC2=S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Methyl 2-[(9,10,10-trioxothioxanthene-3-carbonyl)amino]acetate](/img/structure/B10806270.png)

![N-(3-acetylphenyl)-2-[4-(2-phenylethenesulfonyl)piperazin-1-yl]acetamide](/img/structure/B10806282.png)

![(E)-N-[(5-bromo-2-methoxyphenyl)methyl]-N-methyl-3-thiophen-2-ylprop-2-enamide](/img/structure/B10806291.png)


![2-(2-Methoxyphenyl)-5,6,7,8-tetrahydro-4H-benzo[4,5]thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B10806321.png)
![2'-(4-Bromophenyl)-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B10806322.png)
![methyl 3-[(2,4-dichlorobenzoyl)amino]-1H-1,2,4-triazole-5-carboxylate](/img/structure/B10806330.png)
![2-(4-benzylpiperazin-1-yl)-N-[(Z)-1-(2-hydroxyphenyl)ethylideneamino]acetamide](/img/structure/B10806332.png)
![3-(4-chlorophenyl)-6,7,8,9-tetrahydro-5H-imidazo[1,2-a]azepine](/img/structure/B10806336.png)
![N-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B10806339.png)
